Trametinib, desacetyl is a derivative of trametinib, a small molecule that acts as a reversible inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2). It is primarily utilized in the treatment of certain types of cancer, particularly those associated with BRAF mutations, such as melanoma. Trametinib inhibits the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells. This compound has gained attention due to its efficacy in combination therapies, particularly with BRAF inhibitors like dabrafenib .
Source: Trametinib was developed by GlaxoSmithKline and is marketed under the trade name Mekinist. The compound is derived from the parent compound trametinib through metabolic processes involving deacetylation .
Classification: Trametinib, desacetyl is classified as an antineoplastic agent and falls under the category of targeted therapies aimed at specific molecular targets involved in cancer progression.
The synthesis of trametinib, desacetyl typically involves the metabolic conversion of trametinib itself. The primary method for its formation is through enzymatic deacetylation, which can be mediated by carboxylesterases and other hydrolytic enzymes present in biological systems. This process results in the removal of the acetyl group from trametinib, yielding trametinib, desacetyl as a metabolite .
Trametinib, desacetyl retains a similar molecular structure to its parent compound trametinib but lacks the acetyl functional group.
Trametinib, desacetyl participates in various biochemical reactions primarily related to its role as an inhibitor of MEK kinases.
Trametinib, desacetyl exerts its therapeutic effects by selectively inhibiting MEK1 and MEK2 kinases within the RAS-RAF-MEK-ERK signaling pathway.
Research indicates that trametinib has IC50 values (the concentration required to inhibit 50% of the enzyme activity) ranging from 0.7 to 11 nM for various targets within this pathway .
Trametinib, desacetyl primarily finds application in oncology:
Desacetyl trametinib (chemical name: N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl}phenyl)acetamide) represents a primary deacetylated metabolite of the parent compound trametinib. Its synthesis predominantly occurs via enzymatic hydrolysis of the acetamide group in trametinib, mediated by carboxylesterases (CES1b/c, CES2) and other hydrolytic enzymes [3] [7]. The chemical structure of desacetyl trametinib features a free amine group at the C3′ position of the anilino substituent, distinguishing it from trametinib, which carries an acetyl group at this position. This structural modification significantly alters its physicochemical properties, reducing molecular weight from 615.39 g/mol (trametinib) to 573.37 g/mol and decreasing logP values, thereby enhancing hydrophilicity [4].
Industrial synthesis of desacetyl trametinib derivatives employs two primary strategies:
Table 1: Representative Desacetyl Trametinib Derivatives and Synthetic Approaches
Derivative Name | Molecular Formula | Molecular Weight | Key Synthetic Modification | Purpose |
---|---|---|---|---|
Desacetyl Trametinib | C~24~H~21~FIN~5~O~3~ | 573.37 | Hydrolysis of trametinib acetamide | Reference standard for metabolism studies |
Desacetyl Trametinib N-Glucuronide | C~30~H~29~FIN~5~O~9~ | 749.49 | Enzymatic glucuronidation of desacetyl trametinib | Phase II metabolite identification |
N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide | C~17~H~17~FIN~3~O~3~ | 457.24 | Side-chain modification of deacetylated core | Structure-activity relationship studies |
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | C~14~H~13~FIN~3~O~2~ | 401.17 | Deconstruction of pyrido[4,3-d]pyrimidine ring | Mechanistic probe for binding interactions |
Desacetyl trametinib is established as the principal pharmacologically active metabolite in human metabolic pathways, formed via carboxylesterase-mediated deacetylation. Quantitative analysis of plasma samples from clinical trials reveals that desacetyl trametinib constitutes approximately 25-30% of circulating drug-related material following single-dose trametinib administration and increases to ≥35% upon repeat dosing due to accumulation kinetics [3] [7]. Its formation is notably diminished in hepatic impairment, with moderate and severe dysfunction groups showing 40% and 62% reductions in metabolic conversion rates, respectively, confirming hepatic carboxylesterases as the primary metabolic pathway [7].
Structural identification hinges on liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterization:
Figure: Metabolic Pathway of Trametinib Highlighting Desacetyl Trametinib Formation
Trametinib (C~26~H~23~FIN~5~O~4~) │ ├──→ CES1b/c, CES2 Hydrolysis (Major Pathway) │ │ │ └──→ Desacetyl Trametinib (C~24~H~21~FIN~5~O~3~) │ │ │ ├──→ CYP3A4 Oxidation → Hydroxylated Derivatives │ └──→ UGT1A1/UGT1A3 Glucuronidation → *N*-Glucuronide │ └──→ Minor Pathways: Mono-oxygenation, Hydroxylation
During large-scale trametinib synthesis, desacetyl trametinib emerges as a critical process-related impurity at levels typically ≤0.15% in active pharmaceutical ingredient (API) batches. Its control is mandated due to pharmacological activity and potential contribution to off-target effects. Analytical monitoring employs reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) with specifications set at:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7